(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 339990-02-2
VCID: VC20831470
InChI: InChI=1S/C35H46N6O8/c1-21(2)17-28(37-22(3)42)35(49)41-16-10-15-29(41)34(48)40-27(19-24-13-8-5-9-14-24)33(47)39-26(18-23-11-6-4-7-12-23)32(46)38-25(31(36)45)20-30(43)44/h4-9,11-14,21,25-29H,10,15-20H2,1-3H3,(H2,36,45)(H,37,42)(H,38,46)(H,39,47)(H,40,48)(H,43,44)/t25-,26-,27-,28-,29-/m0/s1
SMILES: CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C
Molecular Formula: C35H46N6O8
Molecular Weight: 678.8 g/mol

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid

CAS No.: 339990-02-2

Cat. No.: VC20831470

Molecular Formula: C35H46N6O8

Molecular Weight: 678.8 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid - 339990-02-2

Specification

CAS No. 339990-02-2
Molecular Formula C35H46N6O8
Molecular Weight 678.8 g/mol
IUPAC Name (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid
Standard InChI InChI=1S/C35H46N6O8/c1-21(2)17-28(37-22(3)42)35(49)41-16-10-15-29(41)34(48)40-27(19-24-13-8-5-9-14-24)33(47)39-26(18-23-11-6-4-7-12-23)32(46)38-25(31(36)45)20-30(43)44/h4-9,11-14,21,25-29H,10,15-20H2,1-3H3,(H2,36,45)(H,37,42)(H,38,46)(H,39,47)(H,40,48)(H,43,44)/t25-,26-,27-,28-,29-/m0/s1
Standard InChI Key DFIDZYQHBGZLHZ-ZIUUJSQJSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)C
SMILES CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator